3-Methylpentyl acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methylpentyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-7(2)5-6-10-8(3)9/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYJZIICTJCGOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90957312 | |

| Record name | 3-Methylpentyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90957312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35897-13-3 | |

| Record name | 1-Pentanol, 3-methyl-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35897-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylpentyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035897133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylpentyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90957312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpentyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylpentyl Acetate: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties and structure of 3-methylpentyl acetate (B1210297), tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines a representative experimental protocol for its synthesis, and includes visualizations of its chemical structure and a typical synthesis workflow.

Chemical Identity and Structure

3-Methylpentyl acetate is an organic compound classified as an ester. It is recognized for its characteristic fruity odor.[1] The structural identifiers and representations of this compound are crucial for its unambiguous identification in research and chemical databases.

Key Identifiers:

-

IUPAC Name: this compound[2]

-

InChI: InChI=1S/C8H16O2/c1-4-7(2)5-6-10-8(3)9/h7H,4-6H2,1-3H3[2]

-

InChIKey: NFYJZIICTJCGOR-UHFFFAOYSA-N[2]

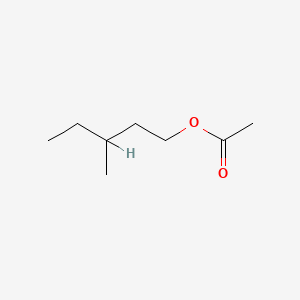

Chemical Structure of this compound

Caption: 2D chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, application, and analysis. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 144.21 g/mol | [1][2][3] |

| Boiling Point | 168.00 °C @ 760.00 mm Hg | [4] |

| Vapor Pressure | 2.906 mmHg @ 25.00 °C (estimated) | [4] |

| Flash Point | 116.00 °F (46.70 °C) (estimated) | [4] |

| logP (o/w) | 2.650 (estimated) | [4] |

| Solubility in Water | 356.7 mg/L @ 25 °C (estimated) | [4] |

| Solubility in Ethanol | 2710.19 g/L @ 25 °C | [1] |

Spectroscopic and Chromatographic Data

Spectroscopic and chromatographic data are fundamental for the identification and quantification of this compound.

-

Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center contains GC-MS data for this compound. Key mass-to-charge ratios (m/z) observed include a top peak at 43 and other significant peaks at 69 and 84.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR spectral data for this compound is available through resources like NMRShiftDB.[2]

-

Infrared (IR) Spectroscopy: Vapor phase IR spectra are available and can be accessed through spectral databases.[2]

-

Kovats Retention Index: For gas chromatography, the semi-standard non-polar Kovats retention index is reported as 980.2 and 993.[2]

Experimental Protocol: Synthesis via Fisher Esterification

While a specific protocol for this compound is not detailed in the provided search results, a general and widely applicable method for its synthesis is the Fisher esterification of 3-methylpentan-1-ol with acetic acid, using a strong acid catalyst. The following is a representative protocol adapted from the synthesis of a similar ester, isopentyl acetate.[5]

Objective: To synthesize this compound from 3-methylpentan-1-ol and glacial acetic acid.

Materials:

-

3-methylpentan-1-ol

-

Glacial acetic acid

-

Concentrated sulfuric acid (catalyst)

-

5% Aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Distilled water

-

Boiling chips

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle or sand bath

-

Separatory funnel

-

Distillation apparatus

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine 3-methylpentan-1-ol and an excess of glacial acetic acid. Swirl the flask to ensure thorough mixing.

-

Catalyst Addition: Carefully add a small amount of concentrated sulfuric acid to the mixture while swirling. Note that this reaction is exothermic.

-

Reflux: Add a few boiling chips to the flask, attach a reflux condenser, and heat the mixture to reflux for approximately 1-2 hours.

-

Workup - Washing: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with:

-

Distilled water to remove the bulk of the sulfuric acid and unreacted acetic acid.

-

5% aqueous sodium bicarbonate solution to neutralize any remaining acid (caution: CO₂ evolution). Repeat until no more gas evolves.

-

A final wash with distilled water.

-

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Purification - Distillation: Decant the dried organic layer into a distillation flask and purify the this compound by fractional distillation. Collect the fraction boiling at the expected boiling point of the product.

Fisher Esterification Workflow

Caption: A generalized workflow for the synthesis of this compound via Fisher esterification.

Safety and Handling

This compound is classified as a flammable liquid and vapor (GHS Hazard H226).[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably a fume hood.

Conclusion

This technical guide has provided a detailed summary of the chemical properties, structure, and a representative synthesis protocol for this compound. The data and visualizations presented herein are intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, analysis, and development. For more in-depth information, consulting the referenced chemical databases and literature is recommended.

References

An In-depth Technical Guide to 3-Methylpentyl Acetate

CAS Number: 35897-13-3

This technical guide provides a comprehensive overview of 3-Methylpentyl acetate (B1210297), a key organic compound, for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, synthesis, spectroscopic analysis, and primary applications, with a focus on experimental protocols and structured data presentation.

Physicochemical Properties

3-Methylpentyl acetate is a flammable liquid characterized by a fruity and sweet aroma.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 35897-13-3 | [1][2][3][4] |

| Molecular Formula | C₈H₁₆O₂ | [1][2][4] |

| Molecular Weight | 144.21 g/mol | [1][2][4] |

| Boiling Point | 168.0 °C at 760 mmHg | [3] |

| Vapor Pressure | 2.906 mmHg at 25 °C (estimated) | [3] |

| Flash Point | 46.7 °C (estimated) | [3] |

| Solubility in Water | 356.7 mg/L at 25 °C (estimated) | [3] |

| Solubility in Ethanol | 2710.19 g/L at 25 °C | [1] |

| logP (o/w) | 2.650 (estimated) | [3] |

| Appearance | Colorless to pale yellow liquid (estimated) | [3] |

| Odor Profile | Fruity, sweet, banana, apple, green | [1] |

Synthesis of this compound via Fisher Esterification

The most common method for synthesizing this compound is through the Fisher esterification of 3-methylpentan-1-ol with acetic acid, using a strong acid catalyst such as sulfuric acid. This reversible reaction is driven towards the product by using an excess of one of the reactants.[5]

Experimental Protocol:

Materials:

-

3-methylpentan-1-ol

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 3-methylpentan-1-ol and a molar excess of glacial acetic acid. Add a few boiling chips.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling the flask.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Continue the reflux for 1-2 hours to allow the reaction to reach equilibrium.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the excess acid, be cautious of CO₂ evolution), and finally with brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

-

Purification: Filter the drying agent and purify the crude this compound by distillation to obtain the final product.

Spectroscopic Analysis

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are crucial for the structural elucidation of this compound.

Experimental Protocol (General):

-

Sample Preparation: Dissolve a small amount of the purified product (typically 5-25 mg) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.[6]

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule, particularly the characteristic ester carbonyl (C=O) and C-O stretches.

Experimental Protocol (Liquid Sample):

-

Sample Preparation: For a neat liquid sample, place a drop of the purified this compound between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Place the salt plates in the sample holder of the IR spectrometer and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands. Key expected peaks for an ester include a strong C=O stretch around 1740 cm⁻¹ and C-O stretches in the 1300-1000 cm⁻¹ region.[7]

Applications

The primary application of this compound is in the flavor and fragrance industry .[8] Its pleasant fruity and sweet aroma makes it a valuable component in the formulation of perfumes, personal care products, and as a flavoring agent in food and beverages.[1][9][10] While direct applications in drug development are not prominent, its use as an excipient or in the synthesis of more complex pharmaceutical compounds could be an area for further research.

Safety and Handling

This compound is a flammable liquid and vapor.[2] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[4] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. scent.vn [scent.vn]

- 2. This compound | C8H16O2 | CID 3015816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-methyl pentyl acetate, 35897-13-3 [thegoodscentscompany.com]

- 4. scbt.com [scbt.com]

- 5. fishersci.es [fishersci.es]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. US8598110B2 - 1,3-oxathiane compounds and their use in flavor and fragrance compositions - Google Patents [patents.google.com]

- 9. scentjourner.com [scentjourner.com]

- 10. nbinno.com [nbinno.com]

Synthesis of 3-Methylpentyl Acetate via Fischer Esterification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-methylpentyl acetate (B1210297) through the Fischer esterification of 3-methyl-1-pentanol (B47404) with acetic acid. This document provides a comprehensive overview of the reaction, including the underlying mechanism, a detailed experimental protocol, and expected product characterization data. The information presented herein is intended to equip researchers and professionals in drug development and other scientific fields with the necessary knowledge to successfully perform this synthesis.

Introduction

Fischer esterification is a classic and widely utilized method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1] The reaction is a reversible, nucleophilic acyl substitution process.[2] To drive the equilibrium towards the formation of the ester product, it is common practice to use an excess of one of the reactants, typically the less expensive one, or to remove water as it is formed.[2]

This guide focuses on the synthesis of 3-methylpentyl acetate, an ester with applications in various chemical industries. The reaction involves the esterification of 3-methyl-1-pentanol with glacial acetic acid using concentrated sulfuric acid as a catalyst.

Reaction Scheme and Mechanism

The overall reaction for the synthesis of this compound is as follows:

Scheme 1: Fischer Esterification of 3-Methyl-1-pentanol

The reaction proceeds through a series of protonation and deprotonation steps, with the key step being the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid.

Experimental Protocol

The following experimental protocol is adapted from established procedures for the synthesis of structurally similar esters, such as isopentyl acetate, due to the limited availability of a specific, detailed protocol for this compound in published literature.[3]

3.1. Materials and Equipment

| Material/Equipment | Specifications |

| 3-Methyl-1-pentanol | Reagent grade, ≥98% |

| Glacial Acetic Acid | Reagent grade, ≥99.7% |

| Sulfuric Acid | Concentrated (98%) |

| Sodium Bicarbonate | Saturated aqueous solution (5%) |

| Sodium Chloride | Saturated aqueous solution (brine) |

| Anhydrous Sodium Sulfate | Granular |

| Round-bottom flask | 100 mL |

| Reflux condenser | - |

| Heating mantle | - |

| Separatory funnel | 250 mL |

| Distillation apparatus | - |

| Standard laboratory glassware | Beakers, graduated cylinders, etc. |

| Magnetic stirrer and stir bar | - |

| pH paper | - |

3.2. Reaction Procedure

-

Reactant Charging: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 3-methyl-1-pentanol and an excess of glacial acetic acid.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid to the reactant mixture while stirring. An exothermic reaction will occur, causing the solution to heat up.

-

Reflux: Attach a reflux condenser to the round-bottom flask and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for a period of 60-90 minutes.

-

Cooling: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.

3.3. Work-up and Purification

-

Quenching: Transfer the cooled reaction mixture to a 250 mL separatory funnel. Add deionized water and gently shake. Allow the layers to separate and discard the lower aqueous layer.

-

Neutralization: Wash the organic layer with a 5% aqueous sodium bicarbonate solution to neutralize any remaining acetic acid and sulfuric acid. Carbon dioxide evolution will be observed. Continue washing until the aqueous layer is no longer acidic (test with pH paper). Discard the aqueous layer after each wash.

-

Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove any residual dissolved water and bicarbonate. Discard the aqueous layer.

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate.

-

Distillation: Decant the dried crude product into a distillation apparatus. Purify the this compound by simple distillation. Collect the fraction boiling at the expected boiling point of the product.

Data Presentation

Table 1: Physical Properties of Reactants and Product

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 3-Methyl-1-pentanol | 102.17 | 152 | 0.819 |

| Acetic Acid | 60.05 | 118 | 1.049 |

| This compound | 144.21 | 163-164 | 0.871 |

Table 2: Expected Spectroscopic Data for this compound [4]

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to the acetate methyl group, the methylene (B1212753) group adjacent to the ester oxygen, and the protons of the 3-methylpentyl chain. |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbon of the methylene group attached to the oxygen, and the carbons of the 3-methylpentyl group. |

| IR Spectroscopy | A strong C=O stretching vibration characteristic of an ester (around 1740 cm⁻¹), and C-O stretching vibrations. |

Mandatory Visualizations

Fischer Esterification Mechanism

Caption: Mechanism of Fischer Esterification.

Experimental Workflow

Caption: Synthesis and Purification Workflow.

Safety Precautions

-

Concentrated Acids: Concentrated sulfuric acid and glacial acetic acid are corrosive and can cause severe burns. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Flammability: 3-Methyl-1-pentanol and this compound are flammable. Ensure there are no open flames or ignition sources in the vicinity of the experiment.

-

Pressure Build-up: During the neutralization step with sodium bicarbonate, carbon dioxide gas is evolved. Vent the separatory funnel frequently to prevent pressure build-up.

Conclusion

This technical guide provides a comprehensive framework for the synthesis of this compound via Fischer esterification. By following the detailed experimental protocol and adhering to the safety precautions, researchers can effectively synthesize and purify this ester. The provided data and diagrams serve as valuable resources for understanding the reaction and workflow. It is important to reiterate that the experimental protocol is an adaptation from similar ester syntheses and may require optimization for specific laboratory conditions and desired yields.

References

An In-depth Technical Guide to 3-Methylpentyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-methylpentyl acetate (B1210297), including its chemical identity, physicochemical properties, synthesis, and analytical methods. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity: IUPAC Name and Synonyms

The compound with the common name 3-methylpentyl acetate is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. Its chemical structure consists of an acetate group attached to a 3-methylpentyl chain.

IUPAC Name: this compound[1]

The compound is also known by several synonyms, which are often encountered in commercial and laboratory settings.

Table 1: Synonyms for this compound

| Synonym | Reference |

| Acetic Acid 3-Methylpentyl Ester | [2] |

| 3-methyl pentyl acetate | |

| 1-Pentanol, 3-methyl-, acetate | |

| CAS Number: 35897-13-3 | [2] |

| EINECS Number: 252-785-6 | [1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. These properties influence its behavior in various chemical and biological systems.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆O₂ | [2] |

| Molecular Weight | 144.21 g/mol | [2] |

| Appearance | Colorless liquid | |

| Odor | Fruity, sweet, banana-like | |

| Boiling Point | 168 °C at 760 mmHg | |

| Density | Not available | |

| Solubility in Water | Slightly soluble | |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and other common organic solvents | |

| Vapor Pressure | 1.75 mmHg at 25 °C | |

| Refractive Index | Not available |

Experimental Protocols

This compound can be synthesized through the Fischer esterification of 3-methyl-1-pentanol (B47404) with acetic acid, using a strong acid catalyst such as sulfuric acid. This reversible reaction is driven to completion by using an excess of one of the reactants or by removing water as it is formed.

Reaction:

CH₃COOH + HOCH₂(CH₂)CH(CH₃)CH₂CH₃ ⇌ CH₃COOCH₂(CH₂)CH(CH₃)CH₂CH₃ + H₂O (Acetic Acid) (3-Methyl-1-pentanol) (this compound) (Water)

Materials:

-

3-methyl-1-pentanol

-

Glacial acetic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃), 5% aqueous solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Diethyl ether (or other suitable extraction solvent)

-

Boiling chips

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

-

Heating mantle

Procedure:

-

To a dry round-bottom flask, add 1.0 molar equivalent of 3-methyl-1-pentanol and 1.2 to 1.5 molar equivalents of glacial acetic acid.

-

Carefully add a catalytic amount of concentrated sulfuric acid (approximately 3-5% of the alcohol volume) to the flask while swirling.

-

Add a few boiling chips and attach a reflux condenser.

-

Heat the mixture to reflux using a heating mantle for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with:

-

Water to remove the excess sulfuric acid and some of the unreacted acetic acid.

-

5% sodium bicarbonate solution to neutralize the remaining acids (caution: CO₂ evolution).

-

Water to remove any remaining sodium bicarbonate and salts.

-

Brine (saturated NaCl solution) to aid in the separation of the organic and aqueous layers.

-

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude product by fractional distillation to obtain pure this compound.

The purity and identity of the synthesized this compound should be confirmed using appropriate analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful tool for assessing the purity of volatile compounds like this compound and confirming its molecular weight.

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.

-

Injector Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron ionization (EI) at 70 eV. The resulting mass spectrum should show a molecular ion peak (M⁺) at m/z 144 and a characteristic fragmentation pattern for an acetate ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. The expected chemical shifts and splitting patterns can be predicted based on the structure of this compound.

Logical Workflow and Diagrams

The following diagrams illustrate the synthesis and purification workflow for this compound.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Simplified mechanism of Fischer Esterification.

References

A Technical Guide to the Spectroscopic Data of 3-Methylpentyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-methylpentyl acetate (B1210297) (C₈H₁₆O₂). This document presents a detailed analysis of the spectroscopic signatures of this aliphatic ester, supported by experimental protocols and data visualizations to aid in its identification and characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of 3-methylpentyl acetate.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.05 | Triplet | 2H | -O-CH₂ - |

| ~2.04 | Singlet | 3H | -C(=O)-CH₃ |

| ~1.65 - 1.50 | Multiplet | 1H | -CH₂-CH (CH₃)-CH₂- |

| ~1.50 - 1.35 | Multiplet | 2H | -O-CH₂-CH₂ - |

| ~1.35 - 1.15 | Multiplet | 2H | -CH(CH₃)-CH₂ -CH₃ |

| ~0.89 | Doublet | 3H | -CH(CH₃ )-CH₂- |

| ~0.88 | Triplet | 3H | -CH₂-CH₃ |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. Data is compiled from typical values for alkyl acetates.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~171.1 | Quaternary | C =O |

| ~64.0 | Methylene (-CH₂-) | -O-CH₂ - |

| ~38.9 | Methylene (-CH₂-) | -O-CH₂-CH₂ - |

| ~34.2 | Methine (-CH-) | -CH (CH₃)- |

| ~29.1 | Methylene (-CH₂-) | -CH(CH₃)-CH₂ -CH₃ |

| ~21.0 | Methyl (-CH₃) | -C(=O)-CH₃ |

| ~19.2 | Methyl (-CH₃) | -CH(CH₃ )- |

| ~11.3 | Methyl (-CH₃) | -CH₂-CH₃ |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Data is compiled from typical values for alkyl acetates.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2960 - 2870 | Strong | C-H stretch (alkane) |

| ~1740 | Strong | C=O stretch (ester)[1][2][3][4][5] |

| ~1465 | Medium | C-H bend (alkane) |

| ~1370 | Medium | C-H bend (alkane) |

| ~1240 | Strong | C-O stretch (ester)[1][2][5] |

| ~1050 | Strong | C-O stretch (ester)[1][2] |

Note: Saturated aliphatic esters typically show a strong C=O stretching absorption around 1735-1750 cm⁻¹ and two characteristic C-O stretching bands.[1][2][3][4][5]

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity | Proposed Fragment Ion |

| 144 | Low | [M]⁺ (Molecular Ion) |

| 84 | High | [C₆H₁₂]⁺ (Loss of acetic acid) |

| 69 | High | [C₅H₉]⁺ |

| 43 | Base Peak | [CH₃CO]⁺ (Acylium ion) |

Note: The mass spectrum of this compound is characterized by a base peak at m/z 43, corresponding to the stable acylium ion.[6] Another significant fragmentation pathway for esters is the loss of the alkoxy group or rearrangements.[6][7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

¹H NMR Acquisition: Proton NMR spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher. A standard single-pulse experiment is used with a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are accumulated to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired on the same instrument. A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance the signal-to-noise ratio. A pulse angle of 45-60 degrees and a relaxation delay of 2-5 seconds are used. A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw free induction decay (FID) data is processed by applying a Fourier transform. The resulting spectra are then phased and baseline corrected. The chemical shifts are referenced to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For liquid samples like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Data Acquisition: The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates is first collected. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance.

-

Instrument Parameters: A resolution of 4 cm⁻¹ is typically sufficient for routine analysis. To improve the signal-to-noise ratio, 16 to 32 scans are co-added.

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities. The sample is vaporized in the injection port of the GC.

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds like esters. In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum that plots relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of utilizing different spectroscopic techniques to elucidate the structure of this compound.

Caption: Workflow of Spectroscopic Analysis.

This diagram illustrates how data from NMR, IR, and Mass Spectrometry are integrated to determine the complete chemical structure of this compound.

References

- 1. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-Depth Guide to the 1H NMR Spectrum of 3-Methylpentyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-methylpentyl acetate (B1210297). The document outlines the predicted chemical shifts, splitting patterns, and coupling constants for each proton environment within the molecule. Furthermore, it includes a standardized experimental protocol for acquiring a ¹H NMR spectrum and visual diagrams to elucidate the molecular structure and proton relationships.

Predicted ¹H NMR Spectral Data for 3-Methylpentyl Acetate

The ¹H NMR spectrum of this compound is predicted to exhibit seven distinct signals, corresponding to the seven non-equivalent proton environments in the molecule. The spectral data, including predicted chemical shifts (δ) in parts per million (ppm), integration values, multiplicity, and typical coupling constants (J) in Hertz (Hz), are summarized in the table below. These predictions are based on established chemical shift ranges for protons in similar electronic environments and standard coupling interactions.[1][2][3][4][5][6]

| Protons (Label) | Integration | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| a | 3H | ~ 0.90 | Triplet (t) | ~ 7.0 |

| b | 2H | ~ 1.25 | Multiplet (m) | - |

| c | 1H | ~ 1.60 | Multiplet (m) | - |

| d | 3H | ~ 0.88 | Doublet (d) | ~ 6.5 |

| e | 2H | ~ 4.05 | Triplet (t) | ~ 6.8 |

| f | 3H | ~ 2.05 | Singlet (s) | - |

| g | 2H | ~ 1.45 | Multiplet (m) | - |

Interpretation of the Spectrum

The predicted ¹H NMR spectrum of this compound reveals key structural information through the chemical shift, integration, and splitting pattern of each signal.

-

Chemical Shift : The protons on the carbon adjacent to the ester oxygen (e) are the most deshielded, appearing furthest downfield around 4.05 ppm.[5] The singlet for the acetyl methyl protons (f) is also found downfield at approximately 2.05 ppm due to the influence of the carbonyl group.[5] The remaining alkyl protons (a, b, c, d, g) appear in the upfield region, characteristic of saturated hydrocarbon chains.[1][2][3]

-

Integration : The integral of each signal is proportional to the number of protons it represents. This allows for the assignment of each signal to a specific proton group within the molecule, as detailed in the data table.

-

Splitting Patterns : The multiplicity of each signal is determined by the number of neighboring non-equivalent protons according to the n+1 rule. For example, the triplet observed for the terminal methyl protons (a) is due to the two adjacent methylene (B1212753) protons (b). The doublet for the methyl group at the chiral center (d) arises from coupling with the single methine proton (c). The protons of the methylene group adjacent to the ester oxygen (e) are split into a triplet by the neighboring methylene protons (g). The acetyl methyl protons (f) appear as a singlet as they have no adjacent protons. The signals for the methylene (b and g) and methine (c) protons are expected to be complex multiplets due to coupling with multiple, non-equivalent neighboring protons.[7]

Standard Experimental Protocol for ¹H NMR Spectroscopy

The following is a generalized procedure for acquiring a high-quality ¹H NMR spectrum.

1. Sample Preparation:

-

Accurately weigh 5-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The deuterated solvent is used to avoid overwhelming the sample signals with solvent protons.[5]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), which provides a reference signal at 0 ppm.

-

Transfer the solution to a clean 5 mm NMR tube, ensuring the liquid height is sufficient to be within the detector region of the spectrometer.

2. Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

"Lock" the spectrometer onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

"Shim" the magnetic field to improve its homogeneity, which results in sharper, more resolved peaks.

3. Data Acquisition:

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For a routine ¹H NMR spectrum, 8 to 16 scans are typically sufficient.

-

Initiate the acquisition of the Free Induction Decay (FID) signal.

4. Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Analyze the chemical shifts, splitting patterns, and coupling constants to elucidate the molecular structure.

Visualizing Molecular Structure and Proton Environments

The following diagrams, generated using the DOT language, illustrate the structure of this compound and the relationships between its distinct proton environments.

Caption: Molecular structure of this compound with proton environments labeled (a-g).

Caption: Coupling relationships between adjacent non-equivalent protons in this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. compoundchem.com [compoundchem.com]

- 7. 3-methylpentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 3-methylpentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Biosynthesis Pathway of Branched-Chain Esters in Fruits

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain esters are significant contributors to the characteristic aroma and flavor profiles of many fruits, influencing consumer preference and commercial value. These volatile organic compounds are synthesized through complex metabolic pathways primarily originating from the catabolism of branched-chain amino acids (BCAAs). A thorough understanding of these biosynthetic routes, the enzymes involved, and their regulation is crucial for researchers in food science, biotechnology, and professionals in the pharmaceutical industry who may leverage these pathways for the development of novel flavor compounds or therapeutic agents. This technical guide provides a comprehensive overview of the core biosynthesis pathways of branched-chain esters in fruits, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key processes.

Core Biosynthesis Pathways

The formation of branched-chain esters in fruits predominantly follows a multi-step pathway involving the conversion of BCAAs—leucine (B10760876), isoleucine, and valine—into their corresponding acyl-CoA thioesters, which then serve as precursors for esterification with various alcohols. Several alternative and interconnected pathways have also been elucidated, particularly in certain fruit species.

The Principal BCAA Catabolic Pathway

The primary route for the synthesis of branched-chain esters begins with the catabolism of BCAAs, which are abundant in fruit tissues. This pathway can be dissected into three main stages:

-

Transamination: The initial step involves the removal of the amino group from a BCAA, catalyzed by a branched-chain aminotransferase (BCAT) . This reaction converts the BCAA into its corresponding α-keto acid. For instance, leucine is converted to α-ketoisocaproate, isoleucine to α-keto-β-methylvalerate, and valine to α-ketoisovalerate. This transamination is a reversible reaction.[1][2][3]

-

Oxidative Decarboxylation: The resulting α-keto acid undergoes oxidative decarboxylation, a reaction catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex . This irreversible step yields a branched-chain acyl-CoA, which is one carbon shorter than the parent α-keto acid. For example, α-ketoisocaproate is converted to isovaleryl-CoA.[4][5]

-

Esterification: The final step is the condensation of a branched-chain acyl-CoA with an alcohol, a reaction catalyzed by alcohol acyltransferase (AAT) . AATs exhibit broad substrate specificity, utilizing a variety of short- and medium-chain alcohols and acyl-CoAs to produce a diverse array of esters.[6][7] For example, 2-methylbutyl acetate (B1210297), a key aroma compound in apples, is formed from 2-methylbutanol and acetyl-CoA.[8][9][10][11]

The Citramalate (B1227619) Synthase (CMS) Pathway in Apple

In apples, an alternative pathway involving citramalate synthase (CMS) has been identified, which contributes significantly to the production of isoleucine-derived esters. This pathway bypasses the typical feedback regulation of isoleucine biosynthesis, allowing for the high-level accumulation of 2-methylbutyl esters. The key steps are:

-

Citramalate Synthesis: CMS catalyzes the condensation of acetyl-CoA and pyruvate (B1213749) to form citramalate.

-

Conversion to α-keto-β-methylvalerate: Through a series of enzymatic reactions, citramalate is converted to α-keto-β-methylvalerate, the α-keto acid precursor of isoleucine.

-

Entry into the Main Pathway: α-keto-β-methylvalerate can then be either transaminated to isoleucine or enter the BCKDH-mediated pathway to form 2-methylbutanoyl-CoA, a precursor for esters like ethyl 2-methylbutanoate and 2-methylbutyl acetate.[2]

Quantitative Data

The concentration of branched-chain esters and their precursors can vary significantly depending on the fruit species, cultivar, and developmental stage. The kinetic properties of the enzymes involved also play a crucial role in determining the final ester profile.

Table 1: Concentration of Selected Branched-Chain Esters in Different Apple Cultivars

| Apple Cultivar | 2-Methylbutyl acetate (µg/kg FW) | Butyl acetate (µg/kg FW) | Hexyl acetate (µg/kg FW) | Reference |

| Fuji | High levels | Variable | High levels | [8][9] |

| Granny Smith | Absent | Low levels | High levels | [8] |

| Royal Gala | High levels | High levels | High levels | [9] |

| Golden Delicious | Low levels | High levels | High levels | [9] |

| Ruixue | Variable | Variable | Variable | [9] |

| Honey Crisps | High levels | High levels | High levels | [11] |

| Changfu No. 2 | Variable | Variable | Variable | [11] |

Note: "High levels" and "Low levels" are relative terms based on the cited literature. Specific concentrations can be found in the referenced studies.

Table 2: Kinetic Properties of Key Enzymes in Branched-Chain Ester Biosynthesis

| Enzyme | Fruit/Organism | Substrate | Km | Vmax | Reference |

| BCAT | Tomato (SlBCAT1) | Leucine | 1.1 mM (approx.) | - | [1][12] |

| Tomato (SlBCAT2) | Leucine | 1.1 mM (approx.) | - | [1][12] | |

| Tomato (SlBCAT3) | Leucine | 1.1 mM (approx.) | - | [1][12] | |

| Tomato (SlBCAT4) | Leucine | 1.1 mM (approx.) | - | [1][12] | |

| E. coli | Leucine | - | - | [13] | |

| AAT | Apple (MpAAT1) | 2-Methylbutanol | Variable | Variable | [8] |

| Apple (MpAAT1) | Hexanol | Variable | Variable | [8] | |

| Apple (MpAAT1) | Butanol | Variable | Variable | [8] | |

| BCKDH | Arabidopsis | α-ketoisovaleric acid | - | High activity | [14] |

| Citrate Synthase | M. jannaschii | Acetyl-CoA | - | - | [15] |

Note: Kinetic data for these enzymes in fruits are often limited and can vary significantly with experimental conditions. The table provides a summary of available information.

Mandatory Visualizations

Caption: The principal biosynthetic pathway of branched-chain esters from BCAAs.

Caption: The Citramalate Synthase (CMS) pathway for isoleucine-derived ester biosynthesis in apple.

Caption: A typical experimental workflow for the analysis of volatile branched-chain esters in fruits.

Experimental Protocols

Analysis of Volatile Branched-Chain Esters by Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a common method for the extraction and analysis of volatile compounds from fruit samples.[16][17][18][19]

Materials:

-

Fruit sample

-

20 mL headspace vials with PTFE/silicone septa

-

Sodium chloride (NaCl)

-

Internal standard (e.g., 2-octanol)

-

SPME fiber assembly (e.g., DVB/CAR/PDMS)

-

GC-MS system equipped with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation:

-

Weigh a precise amount of homogenized fruit tissue (e.g., 1-5 g) into a 20 mL headspace vial.

-

Add a saturated NaCl solution to inhibit enzymatic activity and enhance volatile release.

-

Add a known amount of internal standard for quantification.

-

Immediately seal the vial.

-

-

HS-SPME Extraction:

-

Incubate the vial at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 min) with agitation to allow volatiles to equilibrate in the headspace.

-

Expose the SPME fiber to the headspace for a defined period (e.g., 20-40 min) to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

Desorb the analytes from the SPME fiber in the hot GC injection port (e.g., 250°C).

-

Separate the volatile compounds on the GC column using a suitable temperature program.

-

Detect and identify the compounds using the mass spectrometer.

-

-

Data Analysis:

-

Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and library databases (e.g., NIST).

-

Quantify the compounds by comparing their peak areas to the peak area of the internal standard.

-

Assay of Branched-Chain Aminotransferase (BCAT) Activity

This spectrophotometric assay measures the activity of BCAT by monitoring the formation of glutamate (B1630785).[1][3][12]

Materials:

-

Enzyme extract from fruit tissue

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5)

-

Branched-chain amino acid substrate (e.g., 10 mM L-leucine)

-

α-ketoglutarate (e.g., 5 mM)

-

Glutamate dehydrogenase

-

NADH

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer, BCAA substrate, α-ketoglutarate, glutamate dehydrogenase, and NADH.

-

Enzyme Addition: Initiate the reaction by adding the enzyme extract to the cuvette.

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ as glutamate is formed.

-

Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.

Assay of Citramalate Synthase (CMS) Activity

This assay measures CMS activity by quantifying the release of Coenzyme A (CoA) using DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)).[15][20][21]

Materials:

-

Enzyme extract

-

Assay buffer (e.g., 100 mM TES buffer, pH 7.5)

-

Acetyl-CoA (e.g., 1 mM)

-

Pyruvate (e.g., 1 mM)

-

DTNB solution (in Tris-HCl buffer)

-

Spectrophotometer

Procedure:

-

Reaction Incubation: In a microcentrifuge tube, mix the enzyme extract with the assay buffer, acetyl-CoA, and pyruvate. Incubate the mixture at the optimal temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

Color Development: Stop the reaction and add the DTNB solution. The free CoA released during the reaction will react with DTNB to produce a yellow-colored product.

-

Spectrophotometric Measurement: Measure the absorbance of the solution at 412 nm.

-

Quantification: Determine the amount of CoA released using a standard curve prepared with known concentrations of CoA. Calculate the specific activity of the enzyme.

Conclusion

The biosynthesis of branched-chain esters in fruits is a multifaceted process governed by a series of enzymatic reactions and influenced by various factors, including fruit genetics and ripening stage. The principal pathway involving BCAT, BCKDH, and AAT, along with alternative routes like the citramalate synthase pathway, provides a framework for understanding the production of these key aroma compounds. The quantitative data and experimental protocols presented in this guide offer valuable resources for researchers and professionals seeking to investigate and manipulate these pathways for applications in the food, flavor, and pharmaceutical industries. Further research into the kinetic properties of the involved enzymes and the regulation of these pathways will continue to enhance our ability to control and optimize the flavor profiles of fruits and develop novel bio-based products.

References

- 1. Characterization of the Branched-Chain Amino Acid Aminotransferase Enzyme Family in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Research progress on branched-chain amino acid aminotransferases [frontiersin.org]

- 3. Characterization and Role of the Branched-Chain Aminotransferase (BcaT) Isolated from Lactococcus lactis subsp. cremoris NCDO 763 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 5. The Impact of the Branched-Chain Ketoacid Dehydrogenase Complex on Amino Acid Homeostasis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Comparative Study of Volatile Compounds and Expression of Related Genes in Fruit from Two Apple Cultivars during Different Developmental Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The specificity and kinetic mechanism of branched-chain amino acid aminotransferase from Escherichia coli studied with a new improved coupled assay procedure and the enzyme's potential for biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lipoic acid-dependent oxidative catabolism of alpha-keto acids in mitochondria provides evidence for branched-chain amino acid catabolism in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Identification of Volatiles in Tomato Fruit Using Headspace Solid-Phase-Micro-Extraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. youtube.com [youtube.com]

- 19. s4science.at [s4science.at]

- 20. Engineering a non-oxidative glycolysis pathway in escherichia coli for high-level citramalate production - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Efficient bio-production of citramalate using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]

The Occurrence of 3-Methylpentyl Acetate in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpentyl acetate (B1210297) is a branched-chain ester recognized for its contribution to the characteristic aroma profiles of various plants. As a volatile organic compound (VOC), it plays a role in plant signaling and defense mechanisms, and its presence can significantly influence the sensory properties of fruits and essential oils. This technical guide provides an in-depth overview of the natural occurrence of 3-methylpentyl acetate in plants, its biosynthesis, and the analytical methodologies used for its identification and quantification.

Natural Occurrence and Quantitative Data

This compound has been identified as a volatile constituent in a limited number of plant species, contributing to their distinct aromas. The concentration of this ester can vary significantly depending on the plant species, cultivar, developmental stage, and environmental conditions.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound in specific plants. It is important to note that while this compound is likely present in other species, quantitative data in the scientific literature is currently scarce.

| Plant Species | Common Name | Plant Part | Concentration of this compound | Reference |

| Chamaemelum nobile | Roman Chamomile | Flower Essential Oil | 0.94% | [1] |

| Fragaria × ananassa | Strawberry | Fruit | Not Quantified | [2][3][4][5][6][7][8] |

| Solanum lycopersicum | Tomato | Fruit | Not Quantified | [9][10][11][12][13][14][15] |

Biosynthesis of this compound

The biosynthesis of this compound in plants is understood to follow the general pathway for the formation of branched-chain esters. This process originates from the metabolism of branched-chain amino acids, specifically leucine.

The key steps in the proposed biosynthetic pathway are:

-

Transamination: Leucine undergoes transamination to form α-ketoisocaproate. This reaction is catalyzed by a branched-chain amino acid aminotransferase (BCAT).

-

Decarboxylation: α-Ketoisocaproate is then decarboxylated to produce 3-methylbutanal.

-

Reduction: The resulting aldehyde, 3-methylbutanal, is reduced to 3-methylbutanol by an alcohol dehydrogenase (ADH).

-

Esterification: Finally, 3-methylbutanol is esterified with acetyl-CoA to form this compound. This final step is catalyzed by an alcohol acyltransferase (AAT).

Experimental Protocols

The identification and quantification of this compound in plant materials are primarily achieved through chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS). The choice of extraction method is critical and depends on the plant matrix and the volatility of the target compound.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

This is a non-destructive and solvent-free technique ideal for the analysis of volatile compounds from fresh plant material.

Methodology:

-

Sample Preparation: A known weight of the fresh plant material (e.g., flowers, fruit pulp) is placed in a headspace vial. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) is added for quantification.

-

Extraction: The vial is sealed and incubated at a controlled temperature (e.g., 40-60°C) to allow the volatile compounds to partition into the headspace. An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is then exposed to the headspace for a defined period to adsorb the analytes.

-

GC-MS Analysis: The SPME fiber is thermally desorbed in the hot injection port of the GC-MS system. The separated compounds are identified based on their mass spectra by comparison with spectral libraries (e.g., NIST, Wiley) and their retention indices. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Solvent Extraction Followed by GC-MS

This method is suitable for obtaining a broader profile of volatile and semi-volatile compounds from dried or fresh plant material.

Methodology:

-

Extraction: A known weight of the plant material is homogenized and extracted with a suitable organic solvent (e.g., dichloromethane, hexane, or a mixture thereof). The extraction can be performed using various techniques such as maceration, Soxhlet extraction, or ultrasound-assisted extraction. An internal standard is added prior to extraction.

-

Concentration: The solvent extract is carefully concentrated under a gentle stream of nitrogen to a small volume.

-

GC-MS Analysis: An aliquot of the concentrated extract is injected into the GC-MS system. The analysis and quantification are performed as described for the HS-SPME method. Derivatization may be necessary for less volatile compounds to improve their chromatographic behavior, though it is generally not required for volatile esters like this compound.[3][4]

Conclusion

This compound is a naturally occurring ester that contributes to the aromatic profile of certain plants, with quantitative data available for Roman chamomile. Its biosynthesis is linked to the metabolism of the amino acid leucine. The analysis of this and other volatile esters in plant matrices is reliably achieved through GC-MS, with HS-SPME and solvent extraction being the primary sample preparation techniques. Further research is warranted to quantify the presence of this compound in a wider range of plant species and to fully elucidate the regulatory mechanisms of its biosynthetic pathway. This knowledge will be valuable for applications in the food, fragrance, and pharmaceutical industries.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Volatile Profile of Strawberry Fruits and Influence of Different Drying Methods on Their Aroma and Flavor: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.apub.kr [cdn.apub.kr]

- 7. researchgate.net [researchgate.net]

- 8. Some unusual minor volatile components of tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Profiling primary metabolites of tomato fruit with gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of Volatiles in Tomato Fruit Using Headspace Solid-Phase-Micro-Extraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of C8H16O2 Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of various esters sharing the molecular formula C8H16O2. These compounds, while isomeric, exhibit distinct physical characteristics that are crucial for their application in research and industrial settings, including their use as solvents, flavoring agents, and in the synthesis of more complex molecules. This document summarizes key quantitative data, details relevant experimental protocols for property determination, and visualizes associated workflows.

Introduction to C8H16O2 Esters

Esters with the chemical formula C8H16O2 are a group of isomers with a molecular weight of approximately 144.21 g/mol .[1][2][3][4][5][6][7][8] They are generally characterized as colorless liquids, many of which possess distinct fruity odors. This characteristic aroma leads to their widespread use in the flavor and fragrance industries.[1][3][4][9][10] In scientific and pharmaceutical applications, their properties as moderately volatile, low-toxicity solvents are highly valued.[3][4][9][11] Understanding the specific physical properties of each isomer, such as boiling point, melting point, density, and refractive index, is fundamental for their proper selection and use in experimental and developmental work.

Comparative Physical Properties of C8H16O2 Isomers

The following table summarizes the key physical properties of several common C8H16O2 esters. These values have been compiled from various chemical databases and publications. Note that reported values can vary slightly depending on the experimental conditions (e.g., pressure, temperature) and purity of the sample.

| Ester Name | CAS Number | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Refractive Index (n20/D) |

| Hexyl Acetate (B1210297) | 142-92-7 | 144.21 | 168 - 172[3][12][13] | -80 to -80.9[9][14] | 0.867 - 0.878 @ 15-25°C[9][12][14] | 1.407 - 1.411[3][12] |

| Butyl Butyrate (B1204436) | 109-21-7 | 144.21[1][4] | 164 - 165[4] | -91.5[1][10] | 0.869 @ 20-25°C[1][10] | 1.400 - 1.406[1][4][10] |

| Ethyl Caproate | 123-66-0 | 144.21[2][5][6] | 166 - 168[2][5][15] | -67[15][16] | 0.869 - 0.873 @ 20°C[2][5][16] | 1.406 - 1.409[2][15][16] |

| Propyl Pentanoate | 141-06-0 | 144.21 | 164 - 168[17] | -70.7 to -71[17] | ~0.87 (calculated) | ~1.40 (calculated) |

Experimental Protocols for Property Determination

Accurate determination of physical properties is essential for compound verification and quality control. Below are detailed methodologies for measuring the key properties listed above.

The Thiele tube method is a convenient micro-method for determining the boiling point of a liquid sample.[18]

-

Apparatus: Thiele tube, mineral oil, thermometer, small test tube (Durham tube), capillary tube (sealed at one end), rubber band.

-

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the top of the side arm.

-

Add 0.5 mL of the C8H16O2 ester sample into the small test tube.

-

Place the capillary tube into the test tube with the open end submerged in the liquid.[18]

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Place the assembly into the Thiele tube, immersing the sample and thermometer bulb in the oil.[18]

-

Gently heat the side arm of the Thiele tube with a microburner. This design promotes convection and ensures uniform heating of the oil bath.

-

As the temperature rises, air trapped in the capillary tube will escape. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[18]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid is just drawn back into the capillary tube.[19] This indicates that the vapor pressure of the sample equals the atmospheric pressure.[19]

-

Record the temperature. For accuracy, allow the apparatus to cool further, then reheat to obtain a second reading.

-

This method provides a highly accurate measurement of liquid density.

-

Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary), analytical balance, C8H16O2 ester sample, distilled water, and a constant temperature water bath.

-

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on an analytical balance and record its mass (m1).[20]

-

Fill the pycnometer with distilled water and insert the stopper, ensuring the capillary is filled and any excess water is wiped from the outside.

-

Place the filled pycnometer in a constant temperature water bath (e.g., 20°C or 25°C) until it reaches thermal equilibrium.

-

Remove the pycnometer, dry the exterior completely, and weigh it. Record this mass (m2).

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with the C8H16O2 ester sample, following the same procedure of inserting the stopper, equilibrating in the water bath, and drying the exterior.

-

Weigh the pycnometer filled with the ester and record the mass (m3).

-

Calculation:

-

Mass of water = m2 - m1

-

Volume of pycnometer (V) = (Mass of water) / (Density of water at the specific temperature)

-

Mass of ester = m3 - m1

-

Density of ester (ρ) = (Mass of ester) / V [20]

-

-

Visualization of Key Workflows

The following diagrams, created using the DOT language, illustrate common experimental workflows relevant to the analysis and isolation of C8H16O2 esters.

Caption: General workflow for determining the physical properties of a liquid ester sample.

Caption: Workflow for GC-MS, a technique to separate and identify volatile compounds like esters.[21][22]

Caption: A workflow for isolating natural esters from a solid matrix using Soxhlet extraction.[23][24][25]

References

- 1. Butyl butyrate - Wikipedia [en.wikipedia.org]

- 2. ScenTree - Ethyl caproate (CAS N° 123-66-0) [scentree.co]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Ethyl Caproate [drugfuture.com]

- 6. druglead.com [druglead.com]

- 7. Propanoic acid, 1,2-dimethylpropyl ester | C8H16O2 | CID 523712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Hexanoic acid, ethyl ester [webbook.nist.gov]

- 9. Hexyl acetate - Wikipedia [en.wikipedia.org]

- 10. Butyl_butyrate [chemeurope.com]

- 11. Propyl propanoate - Wikipedia [en.wikipedia.org]

- 12. 142-92-7 CAS MSDS (Hexyl acetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. HEXYL ACETATE — Maritime Integrated Decision Support Information System on Transport of Chemical Substances [midsis.rempec.org]

- 14. CAS Common Chemistry [commonchemistry.cas.org]

- 15. ethyl caproate [stenutz.eu]

- 16. DOSS [doss.turi.org]

- 17. propyl pentanoate [stenutz.eu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Video: Boiling Points - Concept [jove.com]

- 20. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 21. researchgate.net [researchgate.net]

- 22. cires1.colorado.edu [cires1.colorado.edu]

- 23. hielscher.com [hielscher.com]

- 24. scribd.com [scribd.com]

- 25. Soxhlet Extraction 101 | Soxhlet Extraction System [bcluae.com]

3-Methylpentyl Acetate: A Technical Guide for Researchers

An In-depth Examination of a Volatile Organic Compound

Introduction

3-Methylpentyl acetate (B1210297) (C8H16O2) is a volatile organic compound (VOC) recognized for its characteristic fruity aroma.[1][2] As an ester of 3-methylpentanol and acetic acid, it belongs to the family of acetate esters, which are prevalent in nature as semiochemicals and contribute significantly to the flavor and fragrance profiles of various fruits and fermented products.[3] This technical guide provides a comprehensive overview of 3-methylpentyl acetate, detailing its chemical and physical properties, synthesis, analytical methodologies, and known biological significance. The information is tailored for researchers, scientists, and professionals in drug development and related fields, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of key processes.

Chemical and Physical Properties

This compound is a flammable liquid with a molecular weight of 144.21 g/mol .[1][2][4] Its chemical structure and key identifiers are presented below. A summary of its physical and chemical properties is provided in Table 1.

Chemical Structure:

Identifiers:

-

IUPAC Name: this compound[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H16O2 | [1][2][4] |

| Molecular Weight | 144.21 g/mol | [1][2][4] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Fruity, sweet, banana, apple, green | [1][2] |

| Boiling Point | 168.00 °C @ 760.00 mm Hg | [3] |

| Flash Point | 46.70 °C (116.00 °F) (TCC) | [3] |

| Vapor Pressure | 2.906 mmHg @ 25.00 °C (est.) | [3] |

| logP (o/w) | 2.650 (est.) | [3] |

| Water Solubility | 356.7 mg/L @ 25 °C (est.) | [3] |

| Solubility | Soluble in alcohol | [3] |

Synthesis

This compound can be synthesized via Fisher esterification of 3-methylpentanol with acetic acid, using a strong acid catalyst such as sulfuric acid. The reaction is reversible and is typically driven to completion by using an excess of one of the reactants or by removing water as it is formed.

Experimental Protocol: Synthesis by Fisher Esterification

This protocol is adapted from the synthesis of isopentyl acetate and can be applied to the synthesis of this compound.

Materials:

-

3-methylpentan-1-ol

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

-

Heating mantle

Procedure:

-

In a round-bottom flask, combine 1.0 mole of 3-methylpentan-1-ol and 1.2 moles of glacial acetic acid.

-

Carefully add 0.1 moles of concentrated sulfuric acid to the mixture while swirling.

-

Add a few boiling chips and attach a reflux condenser.

-

Heat the mixture to reflux for 1-2 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with:

-

50 mL of deionized water

-

50 mL of 5% sodium bicarbonate solution (to neutralize the excess acid)

-

50 mL of saturated sodium chloride solution (to aid in layer separation)

-

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and purify the crude product by fractional distillation. Collect the fraction boiling around 168 °C.

Analytical Methodologies

The characterization and quantification of this compound are typically performed using chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.

Table 2: Example GC-MS Parameters for Volatile Ester Analysis

| Parameter | Condition |

| Gas Chromatograph | |

| Column | DB-1701, 30 m x 0.25 mm ID x 1 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 295 °C |

| Injection Mode | Split (30:1) |

| Oven Program | Initial temp 100 °C, ramp to 180 °C at 10 °C/min, hold for 6 min, ramp to 245 °C at 10 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) |

| Ion Source Temp. | 230 °C |

| Mass Range | m/z 35-500 |

Note: This is an example protocol and may require optimization for specific instrumentation and sample matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.

Experimental Protocol: NMR Analysis

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

-

NMR tubes

Procedure:

-

Dissolve approximately 10-20 mg of the purified this compound in 0.6-0.7 mL of CDCl₃ containing 0.03% (v/v) TMS in a clean, dry NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

Process the spectra, referencing the chemical shifts to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

Biological Significance

This compound is found naturally in some plants and is recognized as a semiochemical, playing a role in insect communication.

Natural Occurrence

This compound has been identified as a volatile component in Roman chamomile flower oil.

Pheromonal Activity

While specific signaling pathways are not extensively detailed in the literature for many volatile pheromones, this compound is classified as a floral compound that can act as a semiochemical, influencing insect behavior. The general mechanism of pheromone action involves the detection of the molecule by olfactory receptors on the insect's antennae, leading to a cascade of neuronal signals that result in a behavioral response, such as attraction to a food source or mate.